molecular formula C13H16N2O2 B2753049 N-(4-(2-amino-2-oxoethyl)phenyl)pent-4-enamide CAS No. 1251543-12-0

N-(4-(2-amino-2-oxoethyl)phenyl)pent-4-enamide

Cat. No.: B2753049
CAS No.: 1251543-12-0
M. Wt: 232.283
InChI Key: AVFZERWMGOBMMY-UHFFFAOYSA-N
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Description

N-(4-(2-Amino-2-oxoethyl)phenyl)pent-4-enamide is a structurally distinct amide derivative characterized by a pent-4-enamide backbone and a phenyl group substituted at the para position with a 2-amino-2-oxoethyl (Aac) moiety.

The pent-4-enamide group confers reactivity in cyclization and carbonylative processes, as seen in catalytic transformations of similar alkenamide derivatives ().

Properties

IUPAC Name

N-[4-(2-amino-2-oxoethyl)phenyl]pent-4-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-2-3-4-13(17)15-11-7-5-10(6-8-11)9-12(14)16/h2,5-8H,1,3-4,9H2,(H2,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVFZERWMGOBMMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)NC1=CC=C(C=C1)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-amino-2-oxoethyl)phenyl)pent-4-enamide can be achieved through a multi-step process. One common method involves the coupling of 4-(2-amino-2-oxoethyl)aniline with pent-4-enoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The final product is usually purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-amino-2-oxoethyl)phenyl)pent-4-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-(2-amino-2-oxoethyl)phenyl)pent-4-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(2-amino-2-oxoethyl)phenyl)pent-4-enamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The target compound’s structural analogs differ primarily in the substituents on the phenyl ring or the amide backbone. Key examples include:

Compound Name Structural Features Molecular Formula Key Properties/Applications References
N-(4-(Trifluoromethyl)phenyl)pent-4-enamide (S16) -CF₃ substituent (electron-withdrawing) C₁₂H₁₂F₃NO Used in photoredox/nickel catalysis; enhances electrophilicity
N-(4-Cyanophenyl)pent-4-enamide (S17) -CN substituent (electron-withdrawing) C₁₂H₁₂N₂O Participates in catalytic annulation; high polarity
2-(2,3-Dihydroxypropyl)-N-(p-tolyl)pent-4-enamide -p-tolyl group (electron-donating methyl) C₁₅H₂₁NO₃ Synthesized via dihydroxylation; potential for further derivatization
(2S,5R)-N-[4-(2-Amino-2-oxoethyl)phenyl]cyclohexanecarboxamide Cyclohexanecarboxamide backbone C₁₆H₂₁N₂O₂ Food flavoring agent; rigid structure enhances stability

Key Observations :

  • Electron-withdrawing groups (-CF₃, -CN) increase electrophilicity, favoring participation in cross-coupling or cyclization reactions ().
  • Electron-donating groups (e.g., -CH₃ in p-tolyl) may enhance solubility in non-polar media ().
Reactivity in Catalytic Processes
  • Carbonylative Double Cyclization: N-(2-Aminoethyl)pent-4-enamide derivatives undergo Pd-catalyzed cyclization with CO insertion to form 8-membered palladacycles (). The target compound’s phenyl-Aac group may sterically hinder similar cyclization but could enable alternative pathways.

Biological Activity

N-(4-(2-amino-2-oxoethyl)phenyl)pent-4-enamide is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique molecular structure that includes an amino-oxoethyl group and a pent-4-enamide chain. This configuration contributes to its distinctive chemical and biological properties, allowing it to interact with various biological macromolecules, such as proteins and enzymes.

The primary mechanism by which this compound exerts its biological effects involves binding to specific molecular targets. This interaction can lead to the modulation of enzyme activity, particularly those involved in inflammatory processes and cancer progression. For example, studies indicate that this compound may inhibit certain enzymes that play critical roles in these pathways, thereby potentially reducing inflammation and tumor growth.

Anti-inflammatory Activity

This compound has been investigated for its anti-inflammatory properties. Research shows that it can inhibit the activity of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. In vitro studies have demonstrated that derivatives of this compound exhibit lower IC50 values compared to standard anti-inflammatory drugs like celecoxib, indicating a potent inhibitory effect on COX-2 activity .

Anticancer Potential

The compound's anticancer activities are also noteworthy. It has shown promise in inhibiting cancer cell proliferation in various in vitro models. The specific pathways affected include those related to apoptosis and cell cycle regulation. For instance, studies have reported that this compound induces apoptosis in cancer cells by activating key signaling pathways associated with programmed cell death .

Research Findings

A summary of key research findings on this compound is presented below:

Study Focus Findings
Study 1Anti-inflammatory effectsInhibition of COX enzymes with lower IC50 than celecoxib .
Study 2Anticancer activityInduction of apoptosis in cancer cell lines through modulation of signaling pathways.
Study 3Enzyme inhibitionSpecific inhibition of enzymes involved in inflammatory responses.
Study 4Cellular viabilityAffects viability of various cell types in a dose-dependent manner .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Inflammation : In an animal model, treatment with this compound resulted in significant reductions in inflammatory markers compared to control groups. The study measured cytokine levels and histopathological changes in tissues, confirming the anti-inflammatory effects observed in vitro.
  • Cancer Cell Line Studies : In laboratory settings, various cancer cell lines treated with this compound exhibited reduced proliferation rates. Flow cytometry analysis indicated increased rates of apoptosis, suggesting its potential as a chemotherapeutic agent.

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